molecular formula C11H12O5 B1452627 9-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid CAS No. 1010933-59-1

9-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid

Cat. No. B1452627
M. Wt: 224.21 g/mol
InChI Key: ZAZLFNRQAZQDSH-UHFFFAOYSA-N
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Description

9-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid is a chemical compound with the molecular formula C11H12O5 . It is a derivative of 3,4-dihydro-2H-1,5-benzodioxepine .


Molecular Structure Analysis

The InChI code for 9-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid is 1S/C11H12O5/c1-13-9-6-11-10(5-8(9)7-12)14-3-2-4-15-11/h5-7H,2-4H2,1H3 . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

Chemical Characterization and Applications

  • New Lichen Depsidones : Compounds closely related to 9-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid, such as α-acetylconstictic acid and substictic acid, have been identified in lichens. These compounds contribute to the understanding of natural product chemistry and lichenology, with potential applications in ecological studies and bioactive compound discovery (Elix et al., 1987).

  • β-Orcinol Depsidones from Lichens : Similar compounds, including peristictic acid and lusitanic acid, have been isolated from lichens, showcasing the diversity of natural products. These findings could have implications for natural product synthesis, pharmaceutical research, and the study of lichen metabolites (Elix & Wardlaw, 2000).

  • Photorelease of Amino Acids : Research on derivatives of benzodioxepine structures demonstrates their utility as photocleavable protecting groups for amino acids, highlighting applications in peptide synthesis and photopharmacology (Piloto et al., 2011).

  • Electrochemical Studies : The electroreduction of compounds similar to the target molecule has been studied, providing insights into the electrochemical properties and potential applications in organic synthesis and material science (Carvalho et al., 2004).

  • Anticholinesterase Agents : Derivatives of benzodioxepine structures have been evaluated for their anticholinesterase activity, suggesting potential therapeutic applications for diseases like Alzheimer's (Luo et al., 2005).

  • Ionophore Studies : The synthesis and application of compounds with ether and aromatic rings, including structures related to benzodioxepines, as carriers for alkali metal ions in liquid membranes, indicate their utility in membrane transport and sensor technologies (Yamaguchi et al., 1988).

properties

IUPAC Name

6-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-14-8-5-7(11(12)13)6-9-10(8)16-4-2-3-15-9/h5-6H,2-4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZLFNRQAZQDSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OCCCO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid
Reactant of Route 2
9-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid
Reactant of Route 3
9-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid
Reactant of Route 4
9-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid
Reactant of Route 5
Reactant of Route 5
9-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid
Reactant of Route 6
9-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid

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